3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid
Description
This bicyclic heterocyclic compound features a pyrrolo-triazole core with a fluoromethyl substituent at position 3 and a carboxylic acid group at position 5. Its molecular structure combines electron-withdrawing (fluoromethyl) and polar (carboxylic acid) groups, making it a versatile intermediate in medicinal chemistry. The fluorine atom enhances metabolic stability, while the carboxylic acid improves solubility in polar solvents .
Properties
Molecular Formula |
C7H8FN3O2 |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
3-(fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8FN3O2/c8-3-6-10-9-5-2-1-4(7(12)13)11(5)6/h4H,1-3H2,(H,12,13) |
InChI Key |
GCDZSRDKIUFVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1C(=O)O)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-acylamidrazones as precursors, which undergo thermal cyclization at temperatures exceeding 140°C . The reaction conditions often require the presence of acid chlorides and pyridine as solvents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its antimicrobial, antifungal, and anticancer properties. It can be used as a building block for designing new drugs.
Materials Science: The compound can be used in the synthesis of coordination polymers and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic Acid (CAS: 884504-87-4)
- Structural Difference : Carboxylic acid at position 3 instead of fluoromethyl.
- Physicochemical Properties :
- Applications : Intermediate for antitumor/antiviral drugs .
- Comparison : The absence of fluorine reduces lipophilicity (logP ≈ 0.5 vs. higher for fluoromethyl analog), impacting membrane permeability. The carboxylic acid at position 3 may hinder steric interactions in target binding compared to the fluoromethyl group .
3-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic Acid
- Structural Difference : Phenyl substituent at position 3.
- Physicochemical Properties :
- Applications : Used in drug discovery for kinase inhibition; phenyl groups often improve target affinity via π-π interactions .
- Comparison : The fluoromethyl group in the target compound offers better metabolic stability than the phenyl group, which may undergo cytochrome P450-mediated oxidation .
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Hydrochloride (CAS: 116056-06-5)
- Structural Difference: No carboxylic acid; protonated amine or neutral triazole core.
- Synthesis : Prepared via refluxing methyl esters with concentrated HCl, yielding water-soluble salts .
- Applications : Building block for cationic ligands or catalysts .
- Comparison : The hydrochloride salt’s high solubility contrasts with the target compound’s moderate solubility in organic solvents. The fluoromethyl-carboxylic acid combination enables dual functionality (e.g., hydrogen bonding and hydrophobic interactions) in drug design .
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Structural Difference : Bromophenyl substituent at position 3.
- Applications : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Comparison : Bromine’s electronegativity and bulkiness differ from fluorine’s small size and high electronegativity. Fluorine’s inductive effect may enhance electronic effects in the triazole ring, influencing reactivity .
Key Comparative Data
Research Findings and Implications
- Synthetic Flexibility : Fluoromethyl groups can be introduced via nucleophilic fluorination or alkylation, whereas carboxylic acids require oxidation or hydrolysis .
- Drug-Likeness: The target compound’s fluoromethyl group improves metabolic stability (resistance to oxidation) compared to non-fluorinated analogs, as seen in studies on methyl group impacts .
- Catalytic Applications : Fluorinated triazolium salts (e.g., 2-(perfluorophenyl)-analogs) show comparable catalytic activity to other N-heterocyclic carbenes but with easier synthesis .
Biological Activity
3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS No. 1263206-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.
- Molecular Formula : C₇H₈FN₃O₂
- Molecular Weight : 185.16 g/mol
- Purity : ≥98%
| Property | Value |
|---|---|
| CAS Number | 1263206-37-6 |
| Molecular Weight | 185.16 g/mol |
| Purity | ≥98% |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives exhibit significant anticancer properties. For example:
- Case Study : A derivative was tested against various cancer cell lines, demonstrating IC₅₀ values in the low micromolar range (e.g., 6.2 µM against HCT-116 colon carcinoma cells) .
The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory models:
- In Vitro Studies : The inhibition of cyclooxygenase (COX) enzymes is a common pathway for anti-inflammatory agents. Compounds with similar structures have demonstrated IC₅₀ values comparable to established drugs like celecoxib .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the potency against cancer cells.
- Pyrrole and Triazole Moieties : The fused pyrrole and triazole rings contribute significantly to the biological activity by stabilizing interactions with target proteins.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
